![molecular formula C15H18BrNO2 B13718565 1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is a complex organic compound characterized by its unique spirocyclic structure The compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by the introduction of the bromine atom via a halogenation reaction. The Boc protecting group is then added to the indoline nitrogen to enhance the compound’s stability and facilitate further chemical modifications.
Industrial Production Methods
While specific industrial production methods for 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove the bromine atom or reduce other functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and Boc protecting group play crucial roles in determining the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7’-Bromospiro[cyclopropane-1,3’-indoline]: Lacks the Boc protecting group, making it less stable but more reactive.
5’-Bromospiro[cyclopropane-1,3’-indoline]: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Spiro[cyclopropane-1,3’-indoline]: Without the bromine atom, it serves as a precursor for various derivatives.
Uniqueness
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of both the Boc protecting group and the bromine atom. This combination enhances the compound’s stability and allows for selective chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C15H18BrNO2 |
|---|---|
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
tert-butyl 7-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(7-8-15)10-5-4-6-11(16)12(10)17/h4-6H,7-9H2,1-3H3 |
Clave InChI |
QCQDLKOLNFPITE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


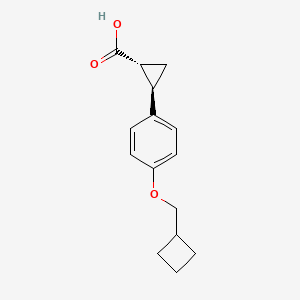
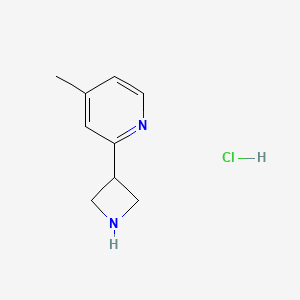
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)

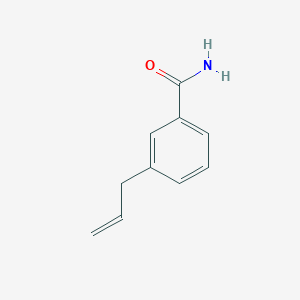
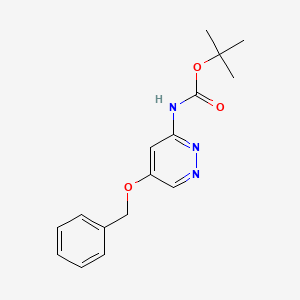
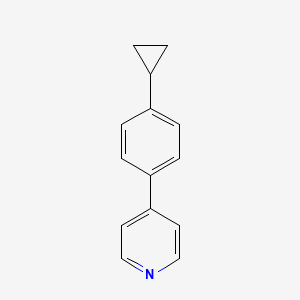
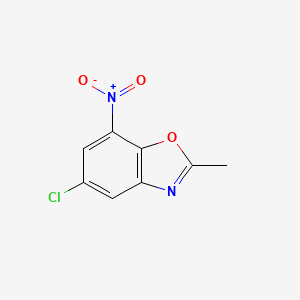
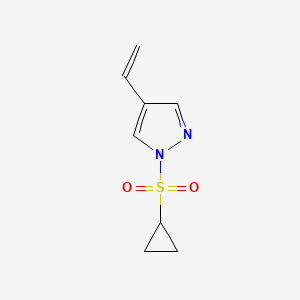
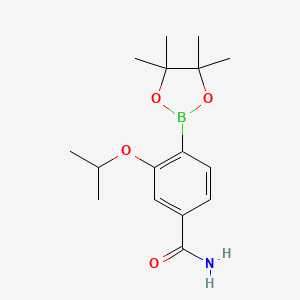

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
